Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate
Description
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H12BrNO3/c1-2-18-13(17)8-15-6-5-12(16)10-7-9(14)3-4-11(10)15/h3-7H,2,8H2,1H3 |
InChI Key |
BFQSZMTWERQBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, characterized by its unique structural features that may confer various biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound contains a quinoline ring with a bromine atom at the 6-position and an acetate moiety. The molecular formula is , and its molecular weight is approximately 296.12 g/mol. The presence of the bromine atom is significant, as halogen substituents can enhance biological activity through various mechanisms.
Biological Activities
Research on quinoline derivatives indicates that they often exhibit a range of biological activities, including:
The biological activity of this compound may be mediated through several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly against kinases and proteases involved in cancer progression and microbial resistance.
- DNA Intercalation : The planar structure of the quinoline ring allows for intercalation between DNA bases, potentially disrupting replication and transcription processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Ethyl 2-(6-fluoroquinolin-1(4H)-yl)acetate | Fluorine substitution at position 6 | Enhanced lipophilicity and antimicrobial activity |
| Ethyl 2-(6-chloroquinolin-1(4H)-yl)acetate | Chlorine substitution at position 6 | Moderate antibacterial activity |
| Ethyl 2-(7-fluoroquinolin-1(4H)-yl)acetate | Fluorine substitution at position 7 | Potential differences in biological activity due to position |
This table illustrates how slight modifications in halogen substituents can lead to significant differences in biological properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related quinoline compounds:
- Antimicrobial Activity : A study demonstrated that brominated quinoline derivatives showed up to fivefold enhanced activity against pathogenic fungi compared to non-brominated analogs . This suggests that this compound may similarly exhibit potent antimicrobial effects.
- Cytotoxicity Against Cancer Cells : Research into related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .
- In Vivo Efficacy : Preliminary animal studies on similar compounds have indicated potential therapeutic benefits in models of inflammation and infection, warranting further exploration of this compound's efficacy in vivo .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is primarily recognized for its role as a building block in the development of biologically active compounds. Research indicates that similar quinoline derivatives exhibit notable biological activities, including:
- Anticancer Activity : Compounds derived from quinoline structures have been investigated for their ability to interact with various biological targets involved in cancer cell proliferation and apoptosis. Specifically, derivatives have shown potential as antagonists of anti-apoptotic proteins like Bcl-2, which are crucial in regulating cell survival .
- Antimicrobial Properties : this compound and its analogs have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies suggest that modifications to the quinoline structure can enhance their efficacy against resistant strains .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating complex molecules. Its unique substitution pattern allows for:
- Functional Group Transformations : The bromo group can be replaced or modified to introduce other functional groups, facilitating the synthesis of novel compounds with tailored biological activities.
- Diverse Derivative Production : By altering the substituents on the quinoline ring, researchers can design derivatives with specific pharmacological profiles, enhancing their therapeutic potential.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to this compound affect its biological activity. Research has shown that:
- Binding Affinity Correlations : Variations in substituents at the 6-position of the quinoline ring significantly influence binding affinities to anti-apoptotic proteins. For instance, certain modifications led to increased cytotoxicity against cancer cell lines, suggesting that strategic alterations can optimize therapeutic effects .
Case Study 1: Anticancer Efficacy
A study published in PubMed examined the efficacy of various quinoline derivatives, including those based on this compound, against non-small-cell lung carcinoma cells (NCI-H460). Results indicated that specific structural modifications significantly enhanced cytotoxicity and binding affinity to Bcl-2 proteins, highlighting the compound's potential in cancer therapy .
Case Study 2: Antimicrobial Activity
Research published in RSC Advances evaluated the antimicrobial properties of synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds structurally related to this compound exhibited strong antimicrobial effects, suggesting avenues for developing new antibiotics targeting resistant strains .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS 895134-17-5): Differs by the addition of a methyl group at the 2-position of the quinoline ring.
- Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 1216412-74-6): Replaces bromine with a trifluoromethyl group, enhancing lipophilicity and metabolic stability .
- Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS 153947-56-9): Features a fluorine atom at the 7-position, which may influence electronic properties and bioavailability .
Physicochemical Properties
Notes:
- The quinazoline derivative (CAS 40889-47-2) exhibits higher density and boiling point compared to quinoline-based analogues, likely due to increased hydrogen-bonding capacity .
- Trifluoromethyl substitution (CAS 1216412-74-6) reduces molecular weight slightly but enhances hydrophobicity .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions starting with quinoline core formation, halogenation (bromination), and esterification. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.
- Bromination : Electrophilic substitution at the 6-position using brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at 0–25°C .
- Esterification : Reaction with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety.
Q. Optimization Strategies :
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Key Techniques :
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Hazards :
Q. Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- First Aid :
- Storage : In airtight containers at 2–8°C, away from incompatible materials (strong oxidizers) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound's reactivity and biological activity compared to other halogenated analogs?
Reactivity :
Q. Biological Activity :
| Halogen | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Br | 0.8–2.5 (MCF-7) | 4–16 (S. aureus) |
| Cl | 3.2–5.1 (MCF-7) | 8–32 (S. aureus) |
| I | 1.5–3.0 (MCF-7) | 2–8 (S. aureus) |
Bromine improves kinase inhibition (e.g., EGFR IC₅₀ = 0.45 μM) due to enhanced hydrophobic interactions .
Q. What methodologies are recommended for resolving contradictions in biological activity data across different studies?
Approaches :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Dose-Response Validation : Repeat experiments across ≥3 independent trials with positive/negative controls.
- Structural Confirmation : Re-analyze compound purity via HPLC and crystallography to rule out degradation .
Case Example : Discrepancies in EGFR inhibition (IC₅₀ = 0.45 μM vs. 1.2 μM) were resolved by confirming ligand-binding modes via molecular docking and X-ray crystallography .
Q. What strategies can be employed to improve the compound's solubility and stability in pharmacological assays?
Solubility Enhancement :
- Co-solvents : Use DMSO:water (1:9) mixtures for in vitro studies.
- Salt Formation : Convert to sodium or hydrochloride salts for aqueous compatibility .
Q. Stability Optimization :
- pH Control : Maintain pH 6.5–7.5 in buffers to prevent ester hydrolysis.
- Light Protection : Store solutions in amber vials to avoid photodegradation .
Q. How can SHELX software be utilized in the structural refinement of this compound from X-ray diffraction data?
Workflow :
Data Integration : Use SHELXC to process diffraction images and generate .hkl files .
Structure Solution : SHELXD identifies heavy atoms (Br) via dual-space methods .
Refinement : SHELXL refines parameters (ADPs, occupancy) with constraints for disordered regions .
Validation : Check CIF files with PLATON for missed symmetry or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
